5-Iodo-1,2,3,4-tetrahydronaphthalene
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- 5-Iodo-1,2,3,4-tetrahydronaphthalene is a key intermediate in the synthesis of various medicinal compounds. For instance, it is utilized in the development of 5-HT6 receptor antagonists (Teng Da-wei, 2013). These antagonists are important for their potential role in treating neurodegenerative diseases like Alzheimer's.
- It also plays a role in the synthesis of 5-HT7 receptor agents. A study focused on the structure-activity relationships of certain compounds derived from 1,2,3,4-tetrahydronaphthalene, highlighting their affinity and activity at the 5-HT7 receptor, which is significant in understanding various psychiatric and neurological disorders (M. Leopoldo et al., 2007).
Green Chemistry and Synthesis Techniques
- A study demonstrated an eco-friendly approach to synthesize derivatives of 1,2,3,4-tetrahydronaphthalene, like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, using a mortar and pestle grinding technique. This method aligns with green chemistry principles and highlights the compound's versatility in synthesizing bioactive molecules (Thirupathi Damera & Ramakanth Pagadala, 2023).
Spectroscopic and Electrochemical Studies
- 5-Phenyl-1,2,3,4-tetrahydronaphthalene derivatives were synthesized and characterized, providing insights into their spectroscopic properties. These studies are crucial for understanding the electronic and structural features of such compounds, which can have implications in various fields like material science (M. Pietrzak & A. Bajorek, 2013).
Self-Assembly and Molecular Structures
- Research on the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules using scanning tunneling microscopy revealed chiral structures like herringbone and pinwheel arrangements. This finding is significant in the field of nanotechnology and molecular engineering (F. Silly et al., 2017).
Autoignition Studies
- The compound's role in fuel surrogates was investigated, where the ignition delays of tetralin/air mixtures were measured under various conditions. Such studies are vital for understanding the combustion properties of hydrocarbons in transportation fuels (M. Raza et al., 2020).
Safety and Hazards
5-Iodo-1,2,3,4-tetrahydronaphthalene has a GHS07 signal word, indicating that it is a warning. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-iodo-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNACVFOFCZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56804-95-6 |
Source
|
Record name | 5-iodo-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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